5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide typically involves a multi-step process. One efficient route starts with the preparation of pyrazole bromide from potassium tricyanomethanide. This is followed by a selective Sandmeyer reaction on the corresponding diaminopyrazole . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.
Scientific Research Applications
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides: These compounds have similar structures but with different substituents on the pyrazole ring.
Pyrazole-4-carbonitriles: These compounds are intermediates in the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide and have similar reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13BrN4O |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-amino-3-bromo-1-tert-butylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13BrN4O/c1-8(2,3)13-6(10)4(7(11)14)5(9)12-13/h10H2,1-3H3,(H2,11,14) |
InChI Key |
HPPFBLHQFQIQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)Br)C(=O)N)N |
Origin of Product |
United States |
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